molecular formula C27H38N6O2 B3580313 4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide

4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide

Cat. No.: B3580313
M. Wt: 478.6 g/mol
InChI Key: IIIUUNWSGPXZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide is a complex organic compound featuring a piperazine moiety. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of amide bonds and the incorporation of piperazine rings. Common synthetic methodologies include Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets 4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide apart is its specific structural configuration, which may confer unique biological activities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2/c1-3-30-13-17-32(18-14-30)26(34)28-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)29-27(35)33-19-15-31(4-2)16-20-33/h5-12H,3-4,13-21H2,1-2H3,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIUUNWSGPXZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Reactant of Route 4
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-ethyl-N-[4-[[4-[(4-ethylpiperazine-1-carbonyl)amino]phenyl]methyl]phenyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.